7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Description
7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is a xanthine-derived purine-2,6-dione analog characterized by distinct substituents at positions 3, 7, and 8 of the purine core. Key structural features include:
- Position 3: A methyl group, common in xanthine derivatives to modulate pharmacokinetics.
- Position 7: A 2-methoxyethyl chain, enhancing lipophilicity compared to hydroxyethyl substituents (e.g., etophylline in ).
- Position 8: A pyrrolidin-1-yl group, which may influence receptor binding selectivity and metabolic stability .
This compound’s structural design aligns with trends in purine-2,6-dione derivatives targeting ion channels (e.g., TRPC4/5 inhibitors in ) or enzymes like phosphodiesterases.
Properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-16-10-9(11(19)15-13(16)20)18(7-8-21-2)12(14-10)17-5-3-4-6-17/h3-8H2,1-2H3,(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYVTSQUEBQTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione typically involves multi-step organic synthesis. One common route includes the alkylation of a purine derivative with 2-methoxyethyl halide under basic conditions, followed by the introduction of a pyrrolidinyl group through nucleophilic substitution. The final step often involves methylation at the 3-position of the purine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Biological Activities
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Enzyme Inhibition :
- The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. Its mechanism often involves binding to the active site of enzymes, thus modulating their activity and impacting various cellular processes.
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Anticancer Activity :
- Research indicates that 7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown promising results in preclinical models.
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Neuroprotective Effects :
- There is evidence suggesting that this compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the efficacy of 7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione in treating breast cancer cells. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers compared to control groups. This study highlights the compound's potential as a therapeutic agent against certain cancer types.
Case Study 2: Neuroprotection
Another research project focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Using in vitro models, researchers found that treatment with 7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione significantly decreased markers of oxidative stress and improved cell survival rates.
Comparative Applications Table
Mechanism of Action
The mechanism of action of 7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Functional Group Analysis
Position 7 Modifications
- Hydroxyethyl vs. Methoxyethyl: Etophylline (7-hydroxyethyl) is a bronchodilator with moderate polarity .
- Chlorophenoxypropyl: The 4-chlorophenoxypropyl substituent in ’s compound introduces aromaticity and halogenation, which may improve TRPC4/5 binding affinity .
Position 8 Modifications
- Pyrrolidinyl vs. In contrast, sulfanyl groups () or morpholinyl () may alter solubility or steric hindrance.
Position 3 Methylation
The 3-methyl group is conserved across many analogs (e.g., –5, 12–13), likely to prevent demethylation and enhance metabolic stability.
Research Findings and Pharmacological Implications
- Bronchodilation: Etophylline’s hydroxyethyl group highlights the importance of polar substituents for adenosine receptor targeting .
- Metabolic Stability : Sulfanyl and methoxy groups () may reduce oxidative metabolism compared to hydroxyethyl analogs.
Biological Activity
7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its mechanisms of action, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the purine family and features a pyrrolidine ring, which is crucial for its biological activity. The methoxyethyl group is hypothesized to enhance solubility and bioavailability.
The primary mechanism of action for 7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione involves the inhibition of specific enzymes related to metabolic pathways. Notably, it has been studied as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which plays a crucial role in glucose metabolism and is implicated in conditions such as type 2 diabetes and obesity .
Inhibition of DPP-IV
Research indicates that this compound exhibits potent inhibitory activity against DPP-IV, leading to increased levels of incretin hormones, which help regulate insulin secretion. This effect is particularly beneficial in managing blood glucose levels in diabetic patients.
Antitumor Activity
In addition to its role in glucose metabolism, 7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione has shown promise in antitumor activity. Studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell cycle progression .
Case Studies
- DPP-IV Inhibition : A study involving diabetic mouse models showed that administration of this compound resulted in significant reductions in fasting blood glucose levels compared to controls. The mechanism was attributed to enhanced insulin secretion mediated by increased incretin levels .
- Antitumor Efficacy : In vitro studies assessed the compound's effects on human cancer cell lines (e.g., breast and colon cancer). Results indicated that it inhibited cell proliferation significantly, with IC50 values suggesting high potency against these types of cancer cells .
Data Table: Biological Activities
Q & A
Q. What are the established synthetic routes for 7-(2-Methoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione, and what key reaction conditions are required?
The synthesis of this compound typically involves functionalization at the 7- and 8-positions of the purine core. A common strategy includes:
- Step 1 : Bromination at the 8-position of a 3-methylpurine-2,6-dione precursor to introduce a leaving group (e.g., bromine) for subsequent nucleophilic substitution .
- Step 2 : Reaction of the 8-bromo intermediate with pyrrolidine under basic conditions (e.g., K₂CO₃ or DIPEA) in a polar aprotic solvent (e.g., DMF or DMSO) to install the pyrrolidin-1-yl group .
- Step 3 : Introduction of the 2-methoxyethyl group at the 7-position via alkylation or Mitsunobu reaction, using 2-methoxyethyl bromide or a related reagent .
Key challenges include regioselectivity control and purification of intermediates using column chromatography or recrystallization.
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the 2-methoxyethyl group’s protons resonate as a triplet (~δ 3.5–3.7 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 364.1758 for C₁₆H₂₂N₅O₃) .
Q. How does the stability of this compound vary under different experimental conditions?
Stability studies should evaluate:
- pH dependence : Degradation via hydrolysis is accelerated under acidic (pH < 3) or alkaline (pH > 9) conditions, monitored by HPLC .
- Temperature : Thermal stability assays (e.g., 40°C for 30 days) to identify decomposition products, such as demethylation at the methoxyethyl group .
- Light exposure : Photodegradation studies under UV/visible light to assess the need for light-protected storage .
Q. What biological targets or pathways have been preliminarily associated with this compound?
While direct data on this compound is limited, structurally related purine derivatives exhibit activity against:
- Adenosine receptors : Competitive binding assays (e.g., A₁/A₂A receptor displacement using radiolabeled ligands) .
- Phosphodiesterases (PDEs) : Enzyme inhibition assays (e.g., PDE4 or PDE5) with IC₅₀ determination .
- Kinases : Screening via kinase profiling panels to identify off-target interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Substituent modification : Systematic replacement of the pyrrolidin-1-yl group with other amines (e.g., morpholine, piperidine) to assess receptor binding affinity .
- Methoxyethyl chain variation : Testing analogs with ethyl, propyl, or branched chains to evaluate steric and electronic effects on solubility and potency .
- Bioisosteric replacement : Swapping the purine core with pyrazolo[3,4-d]pyrimidine to enhance metabolic stability .
Q. What computational methods predict the pharmacokinetic and toxicological profiles of this compound?
- In silico ADMET prediction : Tools like SwissADME or ADMETlab2.0 assess logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors (PDB: 3RFM) and identify critical hydrogen bonds .
- QSAR modeling : Regression models correlating substituent descriptors (e.g., Hammett σ) with PDE inhibition data .
Q. What mechanistic insights exist for the regioselectivity of nucleophilic substitution at the 8-position?
- Kinetic vs. thermodynamic control : Reaction of 8-bromo precursors with pyrrolidine under varying temperatures (25°C vs. 80°C) favors different intermediates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving substitution rates .
- Catalytic acceleration : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .
Q. How should researchers reconcile contradictory data on biological activity across studies?
- Assay standardization : Validate protocols (e.g., cell lines, buffer pH) to minimize variability. For example, adenosine receptor binding assays differ between CHO-K1 and HEK293 cells .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., Prism) to identify trends obscured by outliers .
- Orthogonal validation : Confirm activity via complementary methods (e.g., SPR for binding affinity and cAMP assays for functional activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
